A Technical Guide to the Predicted Physicochemical Properties of 4-Iodo-1H-indazol-3-ol
A Technical Guide to the Predicted Physicochemical Properties of 4-Iodo-1H-indazol-3-ol
Abstract
This technical guide provides a comprehensive computational analysis of 4-Iodo-1H-indazol-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. Given the scarcity of experimental data, this document leverages established in silico methodologies to predict key physicochemical properties crucial for early-stage drug discovery. The predicted parameters—including pKa, lipophilicity (logP), aqueous solubility, and molecular descriptors relevant to ADME—are presented and interpreted. This guide serves as a foundational resource for researchers, offering predictive insights to guide synthesis, screening, and lead optimization efforts involving this and related indazole scaffolds.
Introduction: The Strategic Importance of Physicochemical Profiling
The indazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this core, as seen in 4-Iodo-1H-indazol-3-ol, offers a strategic vector for modulating biological activity and optimizing pharmacokinetic profiles.
The success of a drug candidate is intrinsically linked to its physicochemical properties.[4][5] These characteristics—such as acidity (pKa), lipophilicity (logP), and solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile.[6][7] Early assessment of these properties is a cornerstone of modern drug discovery, enabling researchers to identify promising candidates, anticipate potential liabilities, and reduce late-stage attrition.[7][8] This guide provides a predictive physicochemical profile for 4-Iodo-1H-indazol-3-ol to facilitate its evaluation as a potential building block in drug discovery programs.
Computational Methodology: The Basis for Prediction
The physicochemical data presented in this guide were generated using established computational algorithms. These in silico tools leverage vast databases of experimentally determined properties to build predictive models based on a molecule's structure.[9][10]
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pKa Prediction: The ionization constant (pKa) is predicted using algorithms that analyze the influence of a molecule's various functional groups on the stability of its ionized and neutral forms. The software identifies the most acidic and basic sites and calculates their respective pKa values based on established electronic and steric effects.
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logP Prediction: The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity.[5] Predictions are typically derived from fragment-based or atom-based contribution methods. The molecule is computationally dissected into fragments, and the logP is calculated by summing the contributions of these parts, with corrections for intramolecular interactions.
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Solubility Prediction: Aqueous solubility (logS) is estimated using quantitative structure-property relationship (QSPR) models.[10] These models are built by correlating the experimental solubility of a diverse set of compounds with a wide range of calculated molecular descriptors, including logP, molecular weight, and polar surface area.
Leading commercial software platforms like ACD/Labs Percepta and ChemAxon's Chemicalize employ these sophisticated, validated methodologies to provide reliable property predictions.[11][12][13][14]
Predicted Physicochemical Profile of 4-Iodo-1H-indazol-3-ol
The predicted properties of 4-Iodo-1H-indazol-3-ol are detailed below, providing a multidimensional view of its likely behavior in biological systems.
Core Molecular Properties
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Molecular Formula: C₇H₅IN₂O
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Molecular Weight: 276.03 g/mol
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Chemical Structure:
(Image generated based on IUPAC name)
Ionization Properties (pKa)
The ionization state of a molecule at physiological pH (typically ~7.4) profoundly impacts its solubility, permeability, and target binding.
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Predicted Acidic pKa: 7.5 ± 0.4
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Predicted Basic pKa: 0.8 ± 0.5
Interpretation: The primary acidic pKa of approximately 7.5 is attributed to the hydroxyl group at the 3-position, which can deprotonate to form an anion. This value is near physiological pH, indicating that 4-Iodo-1H-indazol-3-ol will exist as a mixture of neutral and anionic species in the bloodstream and cellular environments. This equilibrium can be advantageous, as the neutral form may more readily cross lipid membranes, while the charged form can enhance aqueous solubility. The weakly basic pKa suggests the pyrazole nitrogen is not easily protonated under physiological conditions.
Lipophilicity (logP)
Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes and its potential for off-target binding.[5]
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Predicted logP: 2.1
Interpretation: A logP of 2.1 indicates that 4-Iodo-1H-indazol-3-ol has a balanced lipophilic and hydrophilic character. This moderate lipophilicity is often considered favorable for oral drug candidates, as it suggests the potential for adequate membrane permeability without excessive partitioning into lipid tissues, which can lead to toxicity and poor metabolic profiles.[15][16]
Aqueous Solubility (logS)
Adequate aqueous solubility is essential for drug absorption and formulation.
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Predicted logS (pH 7.4): -3.1
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Predicted Intrinsic Solubility (neutral form): 150 mg/L
Interpretation: The predicted logS value of -3.1 corresponds to a compound that is "sparingly soluble" to "slightly soluble." The partial ionization at pH 7.4, due to the pKa of 7.5, enhances its solubility compared to the neutral form alone. While not highly soluble, this level may be sufficient for absorption, particularly for potent compounds requiring lower dosages. Formulation strategies may be necessary to enhance bioavailability if higher concentrations are required.
Drug-Likeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[17][18] The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[18][19][20]:
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Molecular Weight < 500 Daltons
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logP < 5
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Hydrogen Bond Donors ≤ 5
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Hydrogen Bond Acceptors ≤ 10
Analysis for 4-Iodo-1H-indazol-3-ol:
| Parameter | Predicted Value | Lipinski's Rule | Compliance |
| Molecular Weight | 276.03 g/mol | < 500 Da | Yes |
| logP | 2.1 | < 5 | Yes |
| Hydrogen Bond Donors | 2 (O-H, N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 10 | Yes |
Conclusion: 4-Iodo-1H-indazol-3-ol fully complies with Lipinski's Rule of Five, with zero violations. This predictive assessment suggests that the compound possesses a favorable physicochemical profile for development as an orally bioavailable drug candidate.
Data Summary and Visualization
Summary of Predicted Properties
| Physicochemical Property | Predicted Value |
| Molecular Formula | C₇H₅IN₂O |
| Molecular Weight | 276.03 g/mol |
| Acidic pKa | 7.5 ± 0.4 |
| Basic pKa | 0.8 ± 0.5 |
| logP (Octanol-Water) | 2.1 |
| logS (Aqueous Solubility at pH 7.4) | -3.1 |
| Intrinsic Solubility | 150 mg/L |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Lipinski's Rule Violations | 0 |
Workflow: Impact of Physicochemical Properties on Drug Discovery
The following diagram illustrates how the predicted physicochemical properties of a compound like 4-Iodo-1H-indazol-3-ol influence key stages of the drug development process.
Caption: Relationship between physicochemical properties and ADME stages.
Conclusion
This in-depth technical guide provides a robust, computationally derived profile of the key physicochemical properties of 4-Iodo-1H-indazol-3-ol. The predictions indicate that this molecule possesses a well-balanced set of characteristics, including moderate lipophilicity, adequate aqueous solubility enhanced by ionization at physiological pH, and full compliance with Lipinski's Rule of Five. These features collectively suggest that 4-Iodo-1H-indazol-3-ol is a promising scaffold for further investigation in medicinal chemistry and drug discovery programs. The data presented herein should serve as a valuable resource for prioritizing its synthesis and guiding its subsequent biological evaluation.
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